molecular formula C8H15N3O2 B13631130 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13631130
M. Wt: 185.22 g/mol
InChI Key: FIXJVIXOSXIUDB-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyethoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-(2-methoxyethoxy)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where the methoxyethoxyethyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazole: Lacks the amine group, resulting in different chemical reactivity and biological activity.

    1-(2-(2-Methoxyethoxy)ethyl)-1h-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in chemical and physical properties.

    1-(2-(2-Methoxyethoxy)ethyl)-1h-triazole: Features a triazole ring, which can impart different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C8H15N3O2/c1-12-4-5-13-3-2-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3

InChI Key

FIXJVIXOSXIUDB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=C(C=N1)N

Origin of Product

United States

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